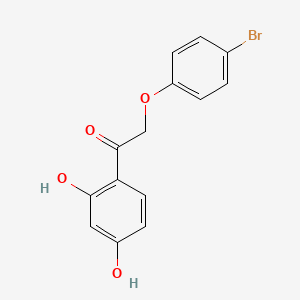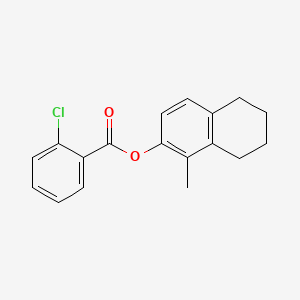
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as BPDE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. BPDE belongs to the class of chalcones, which are known to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been extensively studied for its potential applications in medicine and biology. It has been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage. This, in turn, triggers the activation of various signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. In addition, 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has been extensively studied for its biological activities, which makes it a valuable tool for studying the mechanisms of action of chalcones. However, 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied for its toxicity and pharmacokinetics. Further studies are needed to determine the optimal dosage and administration route for 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone. One of the main areas of research is the development of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone analogs with improved biological activities and pharmacokinetic properties. Another area of research is the study of the toxicity and safety of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in animal models. Further studies are also needed to determine the optimal dosage and administration route for 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in humans. In addition, the potential applications of 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in the treatment of other diseases such as diabetes and neurodegenerative disorders should be explored.
Métodos De Síntesis
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromophenyl acetate and 2,4-dihydroxyacetophenone in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain 2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone in high purity.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOMCPWZHHHACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)

![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)

![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)

![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)